molecular formula C17H14ClN3O2 B2899989 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide CAS No. 923492-96-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B2899989
CAS No.: 923492-96-0
M. Wt: 327.77
InChI Key: DOCUDRHCIFNOGJ-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and an acetamide moiety linked to a 4-methylphenyl group. The 1,3,4-oxadiazole scaffold is prized for its metabolic stability and ability to engage in hydrogen bonding, making it a common structural motif in drug discovery .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUDRHCIFNOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazines. For the target compound, this involves:

  • Synthesis of 2-Chlorobenzohydrazide :
    • 2-Chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to yield methyl 2-chlorobenzoate.
    • Hydrazine hydrate is then added to form 2-chlorobenzohydrazide.
    • Key Spectral Data : IR absorption at 1650 cm⁻¹ (C=O stretch) and 3300–3435 cm⁻¹ (N–H stretch).
  • Cyclization with Phosphorus Oxychloride :
    • The hydrazide is treated with 2-(4-methylphenyl)acetyl chloride in phosphorus oxychloride under reflux to form the diacylhydrazine intermediate.
    • Cyclization occurs via intramolecular dehydration, yielding the 1,3,4-oxadiazole core.
    • Reaction Conditions : Reflux at 110°C for 8–12 hours.

Acetamide Functionalization

The 2-(4-methylphenyl)acetamide group is introduced either before or after cyclization:

  • Pre-cyclization substitution : 2-Chlorobenzohydrazide is first acylated with 2-(4-methylphenyl)acetyl chloride, followed by cyclization.
  • Post-cyclization substitution : The mercapto-oxadiazole intermediate undergoes nucleophilic displacement with 2-(4-methylphenyl)acetamide derivatives.

Yield Optimization :

  • Pre-cyclization acylation achieves higher yields (75–82%) due to reduced steric hindrance.
  • Post-cyclization methods require excess potassium carbonate and prolonged reaction times (6–10 hours).

Nucleophilic Substitution on Mercapto-Oxadiazole Intermediates

Synthesis of 5-(2-Chlorophenyl)-2-Mercapto-1,3,4-Oxadiazole

A two-step protocol is employed:

  • Hydrazide Formation : 2-Chlorobenzoic acid is converted to ethyl 2-chlorobenzoate, followed by hydrazine hydrate treatment.
  • Cyclization with Carbon Disulfide :
    • The hydrazide reacts with carbon disulfide in ethanol under basic conditions (potassium hydroxide) to form 5-(2-chlorophenyl)-2-mercapto-1,3,4-oxadiazole.
    • Key Intermediate : $$ ^1H $$ NMR signals at δ 13.22 ppm (S–H) and δ 4.47 ppm (O–CH₂).

Displacement of Mercapto Group

The mercapto group is substituted with 2-(4-methylphenyl)acetamide via nucleophilic aromatic substitution:

  • Reagents : Chloro-2-(4-methylphenyl)acetamide and potassium carbonate in acetone.
  • Conditions : Room temperature, 3–6 hours.
  • Mechanism : Base-assisted deprotonation of the mercapto group enhances nucleophilicity, facilitating displacement.

Yield : 68–74% after recrystallization from ethanol.

Alternative Methods Using Hydrazide Precursors

One-Pot Synthesis via Cyanogen Bromide Cyclization

A streamlined approach involves:

  • Hydrazide Preparation : 2-Chlorobenzohydrazide is synthesized as described.
  • Cyclization with Cyanogen Bromide :
    • The hydrazide reacts with cyanogen bromide in methanol under reflux to form the oxadiazole ring.
    • Advantage : Reduced reaction time (5–7 hours).
  • Acylation : The intermediate is acylated with 2-(4-methylphenyl)acetyl chloride in dichloromethane.

Yield : 70–78%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step:

  • Conditions : 150°C, 20 minutes, using phosphorus oxychloride as a catalyst.
  • Benefits : 15–20% higher yield compared to conventional heating.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
    • δ 2.35 ppm (s, 3H, CH₃ from 4-methylphenyl).
    • δ 3.81 ppm (s, 3H, OCH₃ if present).
    • δ 7.20–8.10 ppm (m, 8H, aromatic protons).
  • $$ ^{13}C $$ NMR :
    • δ 167.5 ppm (C=O of acetamide).
    • δ 159.8 ppm (C-2 of oxadiazole).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ at m/z 358.0845 (calculated 358.0842 for C₁₇H₁₅ClN₃O₂).

Infrared (IR) Spectroscopy

  • Peaks at 1655 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch of oxadiazole).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent : Acetone or dimethylformamide (DMF) improves solubility of intermediates.
  • Base : Potassium carbonate outperforms triethylamine in nucleophilic substitutions.

Temperature and Time

  • Cyclization proceeds optimally at 110–115°C.
  • Prolonged heating (>12 hours) leads to decomposition.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It has been investigated as a lead compound for the development of new therapeutic agents.

    Agriculture: The compound has shown promise as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with several derivatives reported in the literature. Key analogs include:

Compound Name Core Structure Substituents Key Structural Differences Reference
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (Target) 1,3,4-Oxadiazole 5-(2-Chlorophenyl), 2-(4-methylphenyl)acetamide Reference compound for comparison. -
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 1,3,4-Oxadiazole 5-(4-Fluorobenzyl), 2-(4-methoxyphenyl)acetamide Fluorine substitution at benzyl; methoxy vs. methyl group.
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide 1,3,4-Thiadiazole 5-(4-Chlorobenzylsulfonyl), 2-(4-methoxyphenyl)acetamide Thiadiazole core; sulfonyl linker.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Pyridazinone core with 4-methoxybenzyl and bromophenyl groups Pyridazinone core instead of oxadiazole.
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 1,3,4-Oxadiazole Benzodioxole and tetrahydronaphthalene substituents Bulky substituents; thioether linkage.

Key Observations :

  • Core Heterocycle: The 1,3,4-oxadiazole ring in the target compound is replaced with a thiadiazole (e.g., ) or pyridazinone (e.g., ) in analogs, altering electronic properties and binding interactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability, while bulky groups (e.g., tetrahydronaphthalene in ) may improve target selectivity.
Physical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
Target Compound Not reported ~349.8 (C₁₈H₁₅ClN₂O₂) - -
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide Not reported 341.3 -
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 155 428.5 -
N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide Not reported 437.9 -

Key Observations :

  • Melting points for oxadiazole derivatives typically range between 130–200°C, influenced by substituent polarity (e.g., indole-containing analogs in have higher melting points due to hydrogen bonding).

Key Observations :

  • Antimicrobial Activity : Chlorophenyl and fluorobenzyl substituents enhance microbial targeting, as seen in and .
  • Anticancer Potential: Bulky substituents (e.g., benzodioxole in ) improve cytotoxicity, likely via MMP-9 inhibition.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly within the realm of medicinal chemistry. This article synthesizes the available literature regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O2C_{14}H_{12}ClN_{3}O_{2}. The compound features a 1,3,4-oxadiazole ring which is known for its bioactive properties. Its structure is critical for its interaction with biological targets.

PropertyValue
Molecular Weight300.141 g/mol
CAS Number90147-10-7
LogP3.997
Polar Surface Area (PSA)71.51 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the proliferation of K562 cells (a human chronic myeloid leukemia cell line), with IC50 values indicating effective cytotoxicity.

Case Study: K562 Cell Line

  • Compound Tested : this compound
  • IC50 : Specific values for this compound were not detailed in the literature but are anticipated to be in a similar range to other oxadiazole derivatives which have shown IC50 values as low as 3 nM in related studies .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been noted to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound likely activates apoptotic pathways through mitochondrial signaling mechanisms.
  • Targeting Specific Kinases : Oxadiazole derivatives have been shown to interact with various kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole ring and substituents on the phenyl groups significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : The presence of chlorine at the ortho position enhances lipophilicity and bioactivity.
  • Substituent Variations : Methyl substitutions on the phenyl ring can improve potency against specific cancer cell lines.

Comparative Biological Activity

To provide context for the activity of this compound, a comparison with other known oxadiazole derivatives is useful:

Compound NameIC50 (µM)Activity Type
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-acetophenone0.5Anticancer
N-[5-(benzothiazol-2-yl)-1,3,4-oxadiazol]0.8Antimicrobial
N-[5-(phenyl)-1,3,4-thiadiazol]0.9Anticancer

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazides with chlorophenyl precursors, followed by acetamide coupling. Key steps include refluxing with triethylamine to activate intermediates and purification via recrystallization or column chromatography . Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products like hydrolyzed oxadiazole rings . Monitor progress using TLC and confirm purity via melting point analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and methyl/methylene groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) vibrations .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting enzymes/receptors implicated in diseases (e.g., cancer, microbial infections). Examples:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
  • Enzyme Inhibition : Fluorometric assays for lipoxygenase or cyclooxygenase activity .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Mechanistic Studies : Use DFT calculations to evaluate electron-withdrawing effects of the 2-chlorophenyl group on reaction kinetics .
  • Experimental Validation : Compare reactivity under varying conditions (e.g., polar aprotic solvents vs. DMF) and analyze by HPLC to quantify byproducts .
  • Steric Analysis : X-ray crystallography or molecular docking to assess steric hindrance from the 4-methylphenyl group .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological potency?

  • Methodology :

  • Analog Synthesis : Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl groups to test electronic effects .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole and compare activity .
  • Data Correlation : Use regression analysis to link substituent Hammett constants (σ) with IC₅₀ values .

Q. What advanced techniques validate the compound’s pharmacokinetic properties and target engagement?

  • Methodology :

  • ADMET Prediction : Computational tools (e.g., SwissADME) to predict solubility, CYP450 interactions, and blood-brain barrier permeability .
  • In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in rodent models .
  • Target Validation : Surface plasmon resonance (SPR) or ITC to measure binding affinity to proposed targets (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across similar oxadiazole-acetamide derivatives?

  • Methodology :

  • Standardize Assays : Re-test compounds under identical conditions (e.g., pH 7.4, 37°C) to eliminate methodological variability .
  • Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess if activity differences stem from bacterial membrane penetration .
  • Resistance Profiling : Compare activity against wild-type vs. efflux pump-deficient bacterial strains .

Q. Why do some studies report poor solubility despite structural similarity to bioavailable analogs?

  • Methodology :

  • Crystallography : Identify polymorphic forms affecting dissolution rates .
  • Co-solvent Screening : Test solubility enhancers (e.g., PEG 400, cyclodextrins) .
  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .

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